
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde
Übersicht
Beschreibung
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . It is characterized by the presence of a fluorine atom, a piperazine ring, and an aldehyde group attached to a benzene ring. This compound is primarily used in research and development within the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid.
Reduction: 3-Fluoro-4-(4-methylpiperazin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group allows for various chemical transformations, including:
- Oxidation : The aldehyde can be oxidized to form the corresponding carboxylic acid (3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid).
- Reduction : It can be reduced to yield 3-Fluoro-4-(4-methylpiperazin-1-yl)benzyl alcohol.
- Substitution Reactions : The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, leading to a variety of derivatives with distinct properties .
Biological Research
In biological contexts, this compound is investigated for its potential interactions with enzymes and receptors. The compound's piperazine structure is known to influence its binding affinity in biological systems, making it relevant in:
- Drug Development : Its derivatives are explored for their pharmacological properties, particularly in the development of new therapeutic agents targeting various diseases .
- Enzyme Inhibition Studies : The compound is utilized to study enzyme interactions, which is crucial for understanding metabolic pathways and drug action mechanisms.
Medicinal Chemistry
The unique properties of this compound make it a valuable building block in medicinal chemistry:
- Pharmaceutical Applications : It is being studied as a precursor for synthesizing compounds with potential therapeutic effects. For example, its derivatives have been linked to the development of kinase inhibitors and other bioactive molecules .
Case Study: Kinase Inhibitors
One notable application involves the synthesis of pyrrolopyrimidine kinase inhibitors using this compound as an intermediate. The synthesis process typically involves several steps, including reaction with specific reagents under controlled conditions to yield active pharmaceutical ingredients (APIs) that exhibit targeted biological activity .
Material Science
In material science, this compound is used in the production of specialty chemicals and advanced materials:
- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and aldehyde group play crucial roles in its binding affinity and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)benzaldehyde: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid: An oxidized derivative with different applications and properties.
3-Fluoro-4-(4-methylpiperazin-1-yl)benzyl alcohol: A reduced derivative with distinct chemical behavior.
Uniqueness
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications .
Biologische Aktivität
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a fluorinated benzaldehyde moiety and a piperazine ring, suggests possible interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
The chemical formula for this compound is CHFNO, with a molecular weight of approximately 220.26 g/mol. The presence of a fluorine atom enhances its lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to receptors or enzymes. The aldehyde group can participate in nucleophilic attacks, making the compound reactive towards various biomolecules.
Enzyme Inhibition
Recent studies have evaluated the inhibitory effects of compounds similar to this compound on various enzymes:
Compound | Target Enzyme | IC (μM) | Selectivity Index |
---|---|---|---|
2k | MAO-B | 0.71 | 56.34 |
2n | MAO-B | 1.11 | 16.04 |
2o | AChE | 1.19 | Not Specified |
These findings indicate that derivatives of piperazine can exhibit potent inhibition against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Antiproliferative Activity
In vitro studies have demonstrated the antiproliferative effects of related compounds on cancer cell lines. For instance, compounds derived from similar scaffolds showed significant reductions in cell viability across various cancer types:
Compound | Cell Line | IC (μM) |
---|---|---|
Compound 14 | DU145 (Prostate Cancer) | 61 |
Compound 18 | LNCaP (Prostate Cancer) | 47 |
These results highlight the potential of these compounds as anticancer agents, particularly in prostate cancer treatment .
Case Studies
A notable case study involved the synthesis and biological evaluation of several piperazine-containing chalcones, including those related to this compound. The study aimed to develop dual inhibitors targeting both MAO-B and AChE:
Eigenschaften
IUPAC Name |
3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYOCMHJYISNCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.